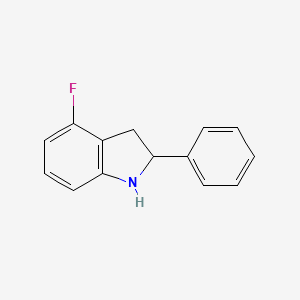![molecular formula C26H30S4 B13139413 6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene is a complex organic compound known for its unique structure and properties. This compound is part of a class of molecules that exhibit interesting electronic and photophysical characteristics, making it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene involves multiple steps, including the formation of the pentacyclic core and the introduction of hexyl groups. The reaction conditions typically require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong nucleophiles or electrophiles.
Major Products
Scientific Research Applications
6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological systems, including its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
- 10,13-dihexyl-1,2:5,6-di(epithioethano)-3,7-dithia-s-indacene
- 15-bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde
Uniqueness
6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene stands out due to its specific arrangement of sulfur atoms and hexyl groups, which confer unique electronic and photophysical properties. These characteristics make it particularly valuable in the development of advanced materials and in various scientific research applications.
Properties
Molecular Formula |
C26H30S4 |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C26H30S4/c1-3-5-7-9-11-17-13-23-25(27-17)19-15-22-20(16-21(19)29-23)26-24(30-22)14-18(28-26)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
AACLNADJJQUYAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(S1)C3=CC4=C(C=C3S2)C5=C(S4)C=C(S5)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


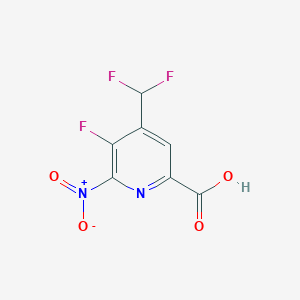
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)

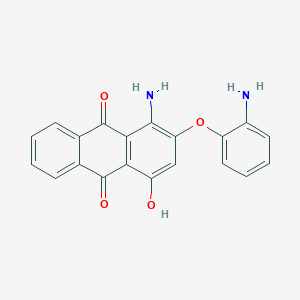
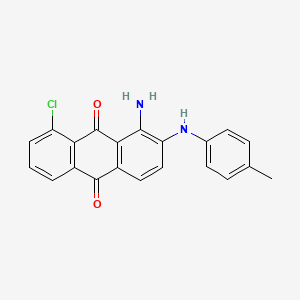
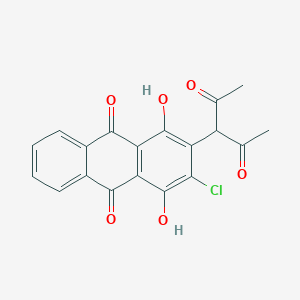
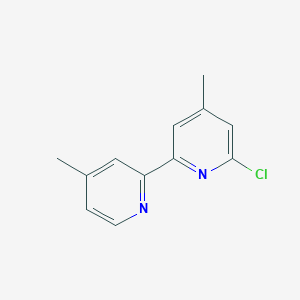
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
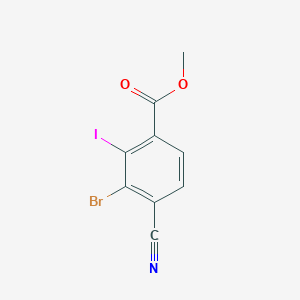
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)
